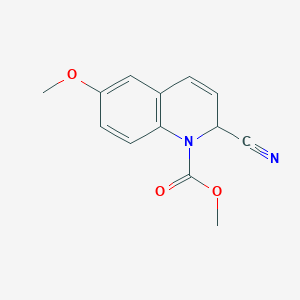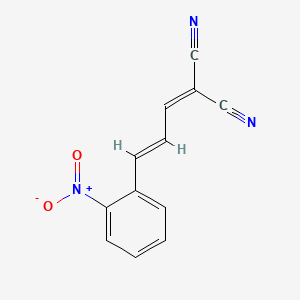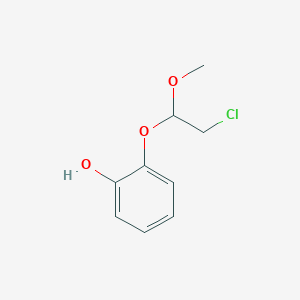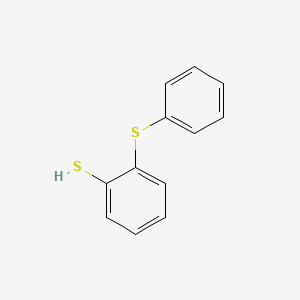
Benzenethiol, 2-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)benzenethiol typically involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield 2-(phenylthio)benzenethiol .
Industrial Production Methods
The industrial production of 2-(phenylthio)benzenethiol follows similar synthetic routes but emphasizes green chemistry principles. This includes the efficient recycling of reaction materials, solvents, and water, minimizing environmental pollution .
化学反応の分析
Types of Reactions
2-(phenylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst .
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives .
科学的研究の応用
2-(phenylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals .
作用機序
The mechanism of action of 2-(phenylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The phenylthio group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .
類似化合物との比較
Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol, with a single thiol group attached to a benzene ring
Diphenyl disulfide: Contains two phenyl groups connected by a disulfide bond.
Benzeneselenol: Similar to thiophenol but with a selenium atom replacing the sulfur atom.
Uniqueness
2-(phenylthio)benzenethiol is unique due to the presence of both a thiol group and a phenylthio group on the benzene ring.
特性
CAS番号 |
53691-60-4 |
|---|---|
分子式 |
C12H10S2 |
分子量 |
218.3 g/mol |
IUPAC名 |
2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H |
InChIキー |
CGLLZUFSSPGFID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


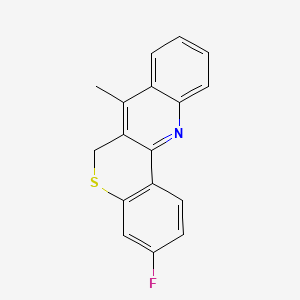
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

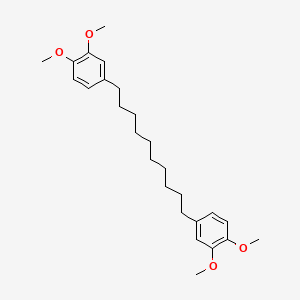
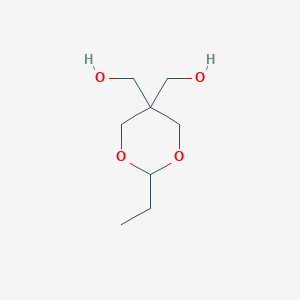
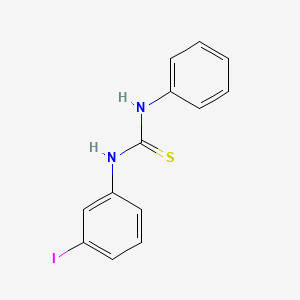

![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)

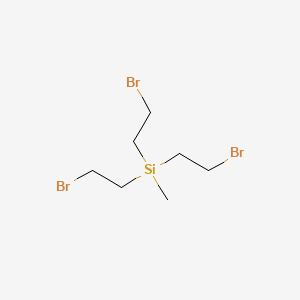
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
